molecular formula C7H10N2O5 B15161750 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 143647-92-1

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B15161750
CAS No.: 143647-92-1
M. Wt: 202.16 g/mol
InChI Key: GAVZEZFMZVLYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a central spiro[4.5]decane core fused with a 1,3-diazaspiro ring system. The molecule features two hydroxyl groups at positions 6 and 10, an oxygen atom replacing a carbon at position 8 (forming an oxa group), and two ketone groups at positions 2 and 2. This unique architecture imparts distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

143647-92-1

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

6,10-dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C7H10N2O5/c10-3-1-14-2-4(11)7(3)5(12)8-6(13)9-7/h3-4,10-11H,1-2H2,(H2,8,9,12,13)

InChI Key

GAVZEZFMZVLYRF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(CO1)O)C(=O)NC(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include key metabolic and signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related spirohydantoins:

Compound Name Substituents/Modifications Key Features Biological/Physical Properties References
6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione -OH at C6, C10; -O- at C8 High polarity, hydrogen-bond donor/acceptor capacity Potential for kinase inhibition or antidiabetic activity
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione -CH₃ at C8 Increased lipophilicity; reduced solubility Hypoglycemic activity in rat models
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione -Ph at C6; additional N at C9 Aromatic π-stacking potential; rigid backbone Serotonin 5-HT2A receptor antagonism
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione -CH₃ at C7; -O- at C8 Steric hindrance; altered conformational dynamics Material science applications (thermal stability)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione -SO₂-C₆H₄-Cl at C3; -CH₃ at C8 Electrophilic sulfonyl group; enhanced reactivity Antidiabetic activity (aldose reductase inhibition)

Physical and Spectral Properties

  • Solubility :
    • Hydroxyl groups increase water solubility (e.g., dihydroxy derivative) compared to lipophilic analogs like 8-methyl or phenyl derivatives .
  • Spectroscopy: IR: Hydroxyl stretches (~3200–3400 cm⁻¹) and carbonyl peaks (1685–1752 cm⁻¹) are diagnostic. Methyl groups show C-H stretches near 2850–2929 cm⁻¹ . NMR: Hydroxyl protons appear as broad singlets (δ 1.80–2.37 ppm for cyclopentyl CH₂), while aromatic protons in phenyl derivatives resonate at δ 7.02–7.32 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.